molecular formula C21H31N5OS2 B12639488 N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide

N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide

Cat. No.: B12639488
M. Wt: 433.6 g/mol
InChI Key: DTLVVGPMZPADTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide is a complex organic compound featuring a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioxopyrimidine precursors with piperazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thioxopyrimidines: Compounds with similar core structures but different substituents.

    Benzothieno derivatives: Compounds with variations in the benzothieno ring system.

Uniqueness

N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H31N5OS2

Molecular Weight

433.6 g/mol

IUPAC Name

N-ethyl-4-[3-(2-methylpropyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide

InChI

InChI=1S/C21H31N5OS2/c1-4-22-21(28)25-11-9-24(10-12-25)20-23-18-17(19(27)26(20)13-14(2)3)15-7-5-6-8-16(15)29-18/h14H,4-13H2,1-3H3,(H,22,28)

InChI Key

DTLVVGPMZPADTO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CCN(CC1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.